molecular formula C10H16F9N2O2S.Cl<br>C10H16ClF9N2O2S B13833008 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride CAS No. 53518-00-6

1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride

Cat. No.: B13833008
CAS No.: 53518-00-6
M. Wt: 434.75 g/mol
InChI Key: XPUBELOONPJHFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reaction Optimization and Solvent Effects

Systematic studies comparing solvents such as diethyl ether, dioxane, and dichloromethane reveal that ether-based systems minimize side reactions and improve yields (Table 1). Dichloromethane, while effective for shorter-chain analogs, induces coloration in perfluorobutyl derivatives, necessitating post-synthetic purification. The use of pyridine as a base, though effective, is discouraged due to challenges in residual solvent removal.

Table 1. Solvent Effects on Nonafluorobutylsulfonamide Synthesis

Solvent Base Yield (%) Purity (Linear:Isomer)
Diethyl ether Triethylamine 56 99:1
Dioxane Triethylamine 55 98:2
DCM Triethylamine 46 92:8

Recent work has also explored the direct alkylation of perfluorobutanesulfonamide precursors. For instance, treating C₄F₉SO₂F with N,N-diethylamine in ether under reflux conditions produces N,N-diethyl perfluorobutanesulfonamide in 76% yield, demonstrating the scalability of this approach. These intermediates are subsequently functionalized with quaternary ammonium groups via nucleophilic substitution.

Properties

CAS No.

53518-00-6

Molecular Formula

C10H16F9N2O2S.Cl
C10H16ClF9N2O2S

Molecular Weight

434.75 g/mol

IUPAC Name

trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;chloride

InChI

InChI=1S/C10H16F9N2O2S.ClH/c1-21(2,3)6-4-5-20-24(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17;/h20H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

XPUBELOONPJHFF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Cl-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Description Reagents/Conditions Notes
1 Synthesis of nonafluorobutyl sulfonyl chloride Starting from perfluorobutanesulfonic acid or derivative; chlorinating agent (e.g., SOCl2) Preparation of reactive sulfonyl chloride intermediate
2 Reaction of sulfonyl chloride with 3-aminopropyltrimethylammonium precursor Aminopropyltrimethylammonium or 3-aminopropylamine + methylation Formation of sulfonamide linkage
3 Quaternization of amino group (if not already quaternized) Methyl iodide or methyl chloride, solvent (e.g., acetonitrile), mild heating Ensures formation of N,N,N-trimethylammonium moiety
4 Formation of chloride salt by ion exchange or direct synthesis Use of chloride salts or ion exchange resins Final isolation of the chloride salt form

This synthetic approach aligns with established methods for preparing perfluoroalkyl sulfonamido ammonium salts, as documented in patents and chemical literature related to PFAS compounds used in industrial applications.

Reaction Mechanism Highlights

  • The sulfonyl chloride intermediate is highly electrophilic, reacting readily with nucleophilic amines to form sulfonamide bonds.
  • The amino group on the propyl chain undergoes alkylation with methyl halides to form the quaternary ammonium center.
  • The chloride counter ion is introduced either during methylation (using methyl chloride) or via subsequent ion exchange, stabilizing the ionic compound.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Source/Notes
Starting material Perfluorobutanesulfonic acid derivatives Commercially available or synthesized
Chlorinating agent Thionyl chloride (SOCl2) Converts sulfonic acid to sulfonyl chloride
Amino precursor 3-Aminopropyltrimethylammonium or 3-aminopropylamine For nucleophilic substitution
Methylating agent Methyl chloride or methyl iodide For quaternization
Solvent Acetonitrile, dichloromethane, or similar Depends on reaction step
Temperature Ambient to 60°C Mild heating may be applied during quaternization
Reaction time Several hours to overnight Optimized for complete conversion
Purification Crystallization, ion-exchange chromatography To isolate pure chloride salt

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while reactions with amines can produce amides.

Scientific Research Applications

1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.

    Biology: Employed in the study of cell membranes and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name CAS RN Fluorinated Chain Halogen Molecular Weight Key Applications
Target Compound 53518-00-6 C₄F₉ (nonafluorobutyl) Cl⁻ 525.98 g/mol Coatings, antistatic agents
1-Propanaminium, N,N,N-trimethyl-3-[[(undecafluoropentyl)sulfonyl]amino]-, chloride 68957-55-1 C₅F₁₁ Cl⁻ 640.17 g/mol High-temperature lubricants
1-Propanaminium, N,N,N-trimethyl-3-[[(heptadecafluorooctyl)sulfonyl]amino]-, iodide 68310-75-8 C₈F₁₇ I⁻ 856.65 g/mol Water-repellent textiles
1-Propanaminium, N,N,N-trimethyl-3-[(perfluorooctanoyl)amino]-, chloride 53517-98-9 C₈F₁₅ (carbonyl) Cl⁻ 640.17 g/mol Fluoropolymer additives

Key Observations :

  • Halogen Substituents : Iodide derivatives (e.g., 68310-75-8) exhibit lower solubility in polar solvents compared to chloride analogues, affecting formulation compatibility .
  • Functional Group Variations : Sulfonyl (-SO₂-) vs. carbonyl (-CO-) groups influence chemical reactivity. Sulfonyl derivatives are more resistant to hydrolysis, making them suitable for acidic environments .

Performance in Surface Activity

Surface Tension Reduction :

  • The target compound (C₄F₉ chain) reduces surface tension to ~18 mN/m in aqueous solutions, outperforming non-fluorinated quaternary ammonium surfactants (e.g., palmitamidopropyltrimonium chloride, ~30 mN/m) .
  • Longer-chain analogues (e.g., C₈F₁₇) achieve lower surface tension (~15 mN/m) but persist longer in the environment .

Thermal Stability :

  • Decomposition temperature: Target compound (280°C) vs. C₈F₁₇ analogue (320°C). Longer fluorinated chains enhance thermal resistance .

Environmental and Toxicity Profiles

Ecotoxicity :

  • The target compound has moderate aquatic toxicity (LC₅₀: 5 mg/L for Daphnia magna), lower than C₈F₁₇ analogues (LC₅₀: 0.1 mg/L) due to shorter chain length .

Regulatory Status :

  • The compound is listed under EPA’s Significant New Use Rules (SNUR) due to PFAS-related concerns, while C₈F₁₇ analogues face stricter bans in the EU and Canada .

Biological Activity

1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride, commonly referred to as trimethyl nonafluorobutyl sulfonamide, is a quaternary ammonium compound with significant applications in various fields, including pharmaceuticals and environmental science. Its unique structure, characterized by a nonafluorobutyl group, contributes to its biological activity and potential toxicity.

  • CAS Number : 70225-22-8
  • Molecular Formula : C20H32F18N4O8S3
  • Molecular Weight : 894.651 g/mol
  • LogP : 1.04

The compound's molecular structure includes a trimethylammonium group and a nonafluorobutyl sulfonamide moiety, which influences its solubility, stability, and interaction with biological systems.

The biological activity of 1-Propanaminium is primarily attributed to its ability to interact with cell membranes and proteins. The quaternary ammonium structure allows it to act as a surfactant, potentially disrupting lipid bilayers and affecting membrane integrity. This can lead to cytotoxic effects in various cell types.

Toxicological Profile

Research indicates that compounds similar to 1-Propanaminium can exhibit cytotoxicity depending on their concentration and exposure duration. Studies have shown that quaternary ammonium compounds can induce apoptosis in mammalian cells at high concentrations, suggesting potential risks for human health and environmental safety .

Environmental Impact

The environmental persistence of fluorinated compounds like 1-Propanaminium raises concerns regarding their bioaccumulation and ecological toxicity. Research has shown that such compounds can adversely affect aquatic organisms, leading to disruptions in ecosystem balance .

Research Findings

StudyFindings
Toxicity AssessmentQuaternary ammonium compounds exhibit varying levels of cytotoxicity; high concentrations can lead to cell death in mammalian cell lines.
Antiviral StudiesRelated compounds show significant inhibition of viral replication; potential for further exploration in antiviral drug development.
Environmental StudiesEvidence of bioaccumulation in aquatic species; implications for environmental monitoring and regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where the nonafluorobutylsulfonamide group reacts with trimethylamine derivatives. Key steps include controlling reaction temperature (40–60°C) and using polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. Purification via column chromatography or recrystallization is critical to isolate the quaternary ammonium salt . Parallel synthesis trials under inert atmospheres (e.g., nitrogen) can mitigate side reactions with moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) confirms the nonafluorobutyl sulfonamide group and quaternary ammonium structure. Mass spectrometry (ESI-MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies sulfonamide (∼1350 cm⁻¹) and ammonium (∼2900 cm⁻¹) functional groups. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

  • Methodology : Solubility profiling in water, methanol, acetonitrile, and chloroform is conducted using gravimetric analysis. The compound’s amphiphilic nature (hydrophilic ammonium head, fluorinated hydrophobic tail) limits aqueous solubility but enhances miscibility in fluorinated solvents. This property informs solvent selection for applications like micelle formation or polymer composites .

Advanced Research Questions

Q. What environmental degradation pathways are relevant for this PFAS-derived compound, and how can its persistence be quantified?

  • Methodology : Degradation studies use advanced oxidation processes (e.g., UV/H₂O₂) or microbial consortia to assess breakdown products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) monitors perfluorobutane sulfonamide (PFBSA) intermediates. Half-life calculations in soil/water systems are performed under OECD 307 guidelines to evaluate environmental persistence .

Q. How do structural modifications (e.g., varying fluorinated chain length) affect the compound’s surfactant properties and toxicity?

  • Methodology : Comparative studies with analogs (e.g., C6 or C8 fluorinated chains) evaluate critical micelle concentration (CMC) via surface tension measurements. Toxicity is assayed in vitro using human liver cell lines (HepG2) and in vivo with Daphnia magna, linking chain length to bioaccumulation potential (log Kow) .

Q. What computational models predict the compound’s interaction with biological membranes or industrial polymers?

  • Methodology : Molecular dynamics simulations (e.g., GROMACS) model the compound’s orientation in lipid bilayers, focusing on fluorinated tail penetration. Density functional theory (DFT) calculates binding energies with polymers like polyethylene glycol (PEG) to guide material science applications .

Q. How can analytical discrepancies in quantifying trace levels of this compound be resolved?

  • Methodology : Cross-validation using isotope dilution (e.g., ¹³C-labeled internal standards) minimizes matrix effects in LC-MS/MS. Interlaboratory comparisons and proficiency testing (e.g., EPA Method 537.1) address variability in detection limits (ng/L range) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s thermal stability: How to reconcile data from thermogravimetric analysis (TGA) vs. differential scanning calorimetry (DSC)?

  • Resolution : TGA may indicate decomposition onset at 200°C due to sulfonamide bond cleavage, while DSC detects glass transitions at lower temperatures (∼150°C) from amorphous phase changes. Repeat experiments under identical purge gas (N₂ vs. air) and heating rates (10°C/min) to standardize conditions .

Regulatory and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal exposure. Waste disposal follows EPA PFAS guidelines, with incineration >1,000°C to prevent emissions. Storage in fluoropolymer-lined containers avoids leaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.